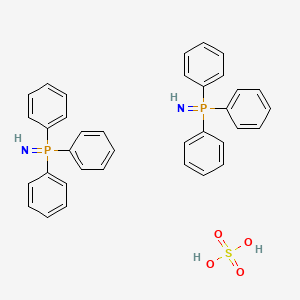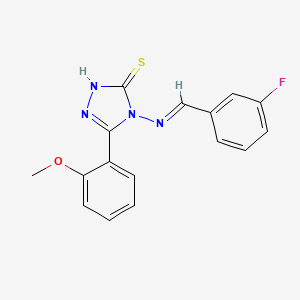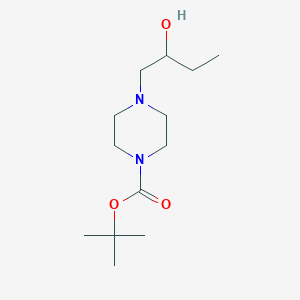![molecular formula C22H21IrN2O2- B12045053 Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III): is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency and stability, making it a valuable material in the field of organic electronics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .
化学反応の分析
Types of Reactions: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) primarily undergoes coordination reactions due to the presence of the iridium metal center. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur in the presence of ligands that can replace the existing ligands around the iridium center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield iridium hydrides .
科学的研究の応用
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) has a wide range of applications in scientific research:
作用機序
The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .
類似化合物との比較
Tris(2-phenylpyridine) iridium (III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Iridium (III) bis(4,6-difluorophenyl)pyridinato-N,C2’ (picolinate): Known for its blue emission and high efficiency.
Uniqueness: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) is unique due to its orange-red emission, making it suitable for applications requiring this specific color range. Its high stability and efficiency also set it apart from other iridium complexes .
特性
分子式 |
C22H21IrN2O2- |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol |
InChI |
InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-; |
InChIキー |
COKIEXNPEXWYFG-FMFSYIAASA-N |
異性体SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir] |
正規SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12044995.png)


![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)


![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)
